molecular formula C16H26Cl2N4O B3111765 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride CAS No. 1858256-82-2

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride

Cat. No.: B3111765
CAS No.: 1858256-82-2
M. Wt: 361.3 g/mol
InChI Key: BLTHWAWCTPWQQI-UHFFFAOYSA-N
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Description

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride (CAS: 1858256-82-2) is a high-purity piperazine derivative supplied as a dihydrochloride salt to enhance solubility and stability for pharmaceutical research applications . The compound features a molecular formula of C₁₆H₂₆Cl₂N₄O and a molecular weight of 361.3 g/mol . Its structure consists of a piperazine core, a privileged scaffold in medicinal chemistry, substituted with a methyl group and a pyridinyl-piperidine carbonyl moiety . Piperazine rings are frequently incorporated into bioactive molecules and FDA-approved drugs to optimize physicochemical properties and act as a scaffold for arranging pharmacophoric groups in the correct spatial orientation for target interaction . This makes the compound a valuable building block in medicinal chemistry, particularly in the synthesis of novel molecules for probing biological pathways. Researchers can utilize this compound as a key intermediate in developing potential therapeutic agents. Its proposed mechanism of action involves interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors to modulate biochemical pathways . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. REFERENCES BenchChem. (n.d.). This compound . Retrieved from https://www.benchchem.com/zh/product/b3111765 Pacetti, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules , 29(1), 68. https://doi.org/10.3390/molecules29010068

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O.2ClH/c1-19-8-10-20(11-9-19)16(21)14-2-3-15(18-12-14)13-4-6-17-7-5-13;;/h2-3,12-13,17H,4-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTHWAWCTPWQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 6-piperidin-4-ylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride (CAS: 53960-20-6)
  • Molecular Formula : C₁₅H₂₄N₂O₃·2HCl
  • Molecular Weight : 353.28
  • Key Differences :
    • Substituted with a 2,3,4-trimethoxybenzyl group instead of a pyridinyl-piperidine carbonyl.
    • Used as an impurity reference standard in cardiac drugs (e.g., trimetazidine dihydrochloride), highlighting its role in cardiovascular therapeutics .
    • The bulky aromatic substituent likely reduces blood-brain barrier penetration compared to the target compound’s pyridinyl-piperidine group .
2.1.2 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (CAS: 1219979-73-3)
  • Molecular Formula : C₁₀H₂₃Cl₂N₃
  • Molecular Weight : 256.22
  • Key Differences :
    • Lacks the pyridinyl carbonyl moiety, featuring a simpler piperidine substituent .
    • Functions as an intermediate in antidepressants and antipsychotics (e.g., aripiprazole), indicating divergent pharmacological targets compared to the target compound .
2.1.3 Antihistamine Piperazine Dihydrochlorides (e.g., Buclizine, Meclizine)
  • General Formula : Substituted piperazines with bulky aromatic groups (e.g., diphenylmethyl, chlorophenyl).
  • Key Differences: Designed for histamine H₁-receptor antagonism (e.g., antiemetics, antiallergics). The target compound’s pyridinyl-piperidine carbonyl group may confer selectivity for non-histaminergic targets, such as neurotransmitter transporters or enzymes .

Physicochemical Properties

  • Solubility: The dihydrochloride form of the target compound enhances water solubility, critical for oral bioavailability. This contrasts with non-salt forms of similar compounds (e.g., free bases), which may require organic solvents for dissolution .
  • NMR Shifts :
    • Piperazine protons in the dihydrochloride form exhibit deshielding (δ ~3.59 ppm in $^1$H NMR) compared to free piperazine (δ ~2.74 ppm) .
    • The pyridinyl carbonyl group introduces distinct $^{13}$C NMR signals (e.g., carbonyl carbon at δ ~170 ppm), absent in simpler analogs like 1-methyl-4-piperidylpiperazine .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Primary Application
Target Compound 2108655-86-1 C₁₆H₂₆Cl₂N₄O 361.32 Pyridinyl-piperidine carbonyl CNS disorders (proposed)
1-Methyl-4-(2,3,4-TMBz)piperazine diHCl 53960-20-6 C₁₅H₂₄N₂O₃·2HCl 353.28 2,3,4-Trimethoxybenzyl Cardiac drug impurity
1-Methyl-4-(4-piperidyl)piperazine diHCl 1219979-73-3 C₁₀H₂₃Cl₂N₃ 256.22 Piperidine Antidepressant intermediate
Buclizine diHCl (Antihistamine) N/A C₂₈H₃₂Cl₂N₂ 463.48 Diphenylmethyl-chlorophenyl Antiemetic/antiallergic

Biological Activity

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride, with the CAS number 1858256-82-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including data tables and case studies.

The molecular formula of this compound is C16H26Cl2N4OC_{16}H_{26}Cl_{2}N_{4}O with a molecular weight of 361.31 g/mol. The compound consists of a piperazine core substituted with a piperidine and pyridine moiety, which may contribute to its biological activity.

PropertyValue
Molecular Formula C16H26Cl2N4O
Molecular Weight 361.31 g/mol
CAS Number 1858256-82-2
Purity NLT 98%

Research suggests that compounds containing piperazine and piperidine structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with various biological targets due to its structural features.

Antimicrobial Activity

Preliminary studies indicate that similar compounds show significant antimicrobial properties. For instance, piperazine derivatives have been reported to inhibit the growth of various bacteria and fungi. While specific data on this compound's antimicrobial efficacy is limited, the structural analogs suggest potential activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound's structure may also suggest potential anticancer properties. Piperazine-containing compounds have been studied for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A detailed study on structurally related compounds showed promising results in inhibiting glioma cell viability through multiple mechanisms such as activation of necroptosis and autophagy .

Case Studies

  • Study on Related Compounds : A study investigating piperazine derivatives found that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells . Such findings support the hypothesis that this compound could be optimized for similar effects.
  • In Vivo Studies : In vivo studies on related piperidine derivatives have shown effectiveness in reducing tumor sizes in animal models, suggesting that further exploration of this compound in preclinical trials could yield significant insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride in laboratory settings?

  • Answer : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid inhalation and skin contact by working in a fume hood with adequate ventilation. Store in a tightly sealed container in a cool, dry place away from heat sources. In case of exposure, rinse affected areas with water and seek medical attention if irritation persists .

Q. What is the typical synthetic route for this compound, and what are the critical reaction steps?

  • Answer : The synthesis involves coupling 1-methylpiperazine with a pyridine-piperidine carbonyl precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions.
  • Salt formation : Treat the free base with HCl to obtain the dihydrochloride salt.
  • Purification : Employ column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • Answer : Use 1H/13C NMR to verify proton and carbon environments, FT-IR for functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹), and LC-MS for molecular weight confirmation. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance target selectivity?

  • Answer : Modify the pyridine or piperazine moieties to alter steric/electronic properties. For example:

  • Pyridine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity.
  • Piperidine ring modification : Replace with pyrrolidine for conformational rigidity.
  • Table : Comparison of analogs (based on ):
Analog StructureKey ModificationImpact on Activity
Piperazine instead of piperidineIncreased polarityAlters receptor interaction
Deuterated analogsIsotopic labelingEnhances metabolic stability

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Dose-response assays : Perform across multiple cell lines to assess potency variability.
  • Off-target profiling : Use kinase or GPCR panels to identify non-specific interactions.
  • Structural analysis : Compare binding modes via molecular docking with crystallographic data .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Answer : The dihydrochloride salt is stable at pH 3–6 . Above pH 7, the free base precipitates, reducing solubility. For long-term storage, buffer solutions (e.g., citrate, pH 4) are recommended. Monitor degradation via HPLC with UV detection at 254 nm .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Answer :

  • ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, BBB permeability, and CYP450 interactions.
  • MD simulations : Analyze conformational stability in lipid bilayers to assess membrane penetration .

Methodological Guidance for Data Interpretation

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Answer :

  • Quality control : Ensure ≥95% purity via HPLC for each batch.
  • Normalization : Use internal controls (e.g., reference inhibitors) in assays.
  • Statistical analysis : Apply ANOVA to identify significant variability sources .

Q. What in vitro assays are recommended for evaluating the compound’s mechanism of action?

  • Answer :

  • Receptor binding assays : Radioligand competition studies (e.g., using ³H-labeled ligands).
  • Functional assays : cAMP accumulation or calcium flux measurements for GPCR targets.
  • Enzyme inhibition : IC50 determination via fluorogenic substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
Reactant of Route 2
1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.